N-(2-Oxotetrahydro-3-thiophenyl)-6-(3-(trifluoromethyl)phenoxy)nicotinamide
Overview
Description
N-(2-Oxotetrahydro-3-thiophenyl)-6-(3-(trifluoromethyl)phenoxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiophenyl group, a trifluoromethyl-substituted phenoxy group, and a nicotinamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxotetrahydro-3-thiophenyl)-6-(3-(trifluoromethyl)phenoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiophenyl Intermediate: The thiophenyl group is introduced through a cyclization reaction involving a suitable precursor, such as a thiol or a thioester.
Introduction of the Trifluoromethyl-Substituted Phenoxy Group: This step involves the reaction of a trifluoromethyl-substituted phenol with an appropriate halide or ester to form the phenoxy intermediate.
Coupling with Nicotinamide: The final step involves coupling the thiophenyl and phenoxy intermediates with nicotinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxotetrahydro-3-thiophenyl)-6-(3-(trifluoromethyl)phenoxy)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving thiophenyl and nicotinamide groups.
Industry: Use in the development of new materials with unique properties due to its trifluoromethyl and thiophenyl groups.
Mechanism of Action
The mechanism of action of N-(2-Oxotetrahydro-3-thiophenyl)-6-(3-(trifluoromethyl)phenoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophenyl group may interact with hydrophobic pockets, while the nicotinamide moiety can participate in hydrogen bonding or π-π interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Oxotetrahydro-3-thiophenyl)benzamide
- 3-Oxo-N-[(3S)-2-oxotetrahydro-3-thiophenyl]heptanamide
- N-(2-Oxotetrahydrothiophen-3-yl)-2-(2-thienyl)acetamide
Uniqueness
N-(2-Oxotetrahydro-3-thiophenyl)-6-(3-(trifluoromethyl)phenoxy)nicotinamide is unique due to the presence of the trifluoromethyl-substituted phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)11-2-1-3-12(8-11)25-14-5-4-10(9-21-14)15(23)22-13-6-7-26-16(13)24/h1-5,8-9,13H,6-7H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUUQRAPSUHLEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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